3-Carbethoxy-6-carboxycoumarin

描述

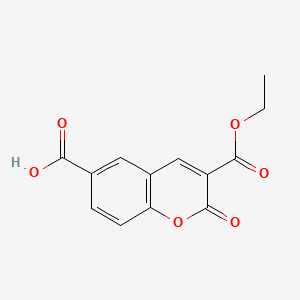

3-Carbethoxy-6-carboxycoumarin is a useful research compound. Its molecular formula is C13H10O6 and its molecular weight is 262.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Properties

3-CEC exhibits significant antibacterial activity, making it a potential candidate for developing new bactericides. Research indicates that derivatives of coumarins, including 3-CEC, can effectively inhibit various plant pathogenic bacteria.

- Mechanism of Action : Studies have demonstrated that coumarin derivatives disrupt bacterial cell membranes and inhibit biofilm formation. For instance, 3-Carboxy-coumarin has shown promising results against Acidovorax citrulli, with effective concentrations (EC50) ranging from 26.64 to 40.73 μg/mL . The compound's ability to increase membrane permeability and reduce extracellular polysaccharide (EPS) production is critical in its antibacterial efficacy .

- Case Studies : A pot experiment revealed that 3-CEC provided protective effects against bacterial fruit blotch disease in melons, rivaling traditional bactericides like thiodiazole copper . This suggests that 3-CEC could be developed into a natural antibacterial agent for agricultural use.

Anticancer Activity

Coumarin derivatives, including 3-CEC, are noted for their anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines.

- Cell Proliferation Inhibition : A study on substituted coumarin derivatives indicated that certain analogs significantly inhibited the proliferation of breast carcinoma (MCF-7) and ovarian adenocarcinoma (SK-OV-3) cells by up to 74% at specific concentrations . This highlights the potential of 3-CEC in cancer therapy.

- Mechanisms : The anticancer effects are often attributed to the inhibition of key cellular pathways, including those involving histone deacetylases (HDACs). Recent developments in designing coumarin-based HDAC inhibitors show promise for treating various cancers .

Other Biological Activities

Beyond antibacterial and anticancer applications, 3-CEC demonstrates several other pharmacological activities.

- Antioxidant Properties : Coumarins have been recognized for their antioxidant capabilities, which can help mitigate oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies suggest that coumarins can exhibit anti-inflammatory properties, further broadening their therapeutic potential .

Synthesis and Derivative Development

The synthesis of 3-Carbethoxy-6-carboxycoumarin can be achieved through various methods, including one-pot green synthesis techniques that enhance its accessibility for research and pharmaceutical development .

Table: Summary of Applications of this compound

化学反应分析

2.1. Saponification of the Carbethoxy Group

The ethyl ester at position 3 undergoes hydrolysis to yield 3,6-dicarboxycoumarin :

2.2. Derivatization of the Carboxylic Acid Group

The 6-carboxy group participates in amide and sulfonamide formation:

Table 2: Derivatization Reactions

Example :

3.1. Reductive Azaarylation

Under visible light and iridium catalysis, the coumarin core undergoes decarboxylative coupling with (cyano)azaarenes:

4.1. Antiproliferative Agents

3-Carboxycoumarin derivatives (post-hydrolysis) show HDAC6 inhibition:

-

IC₅₀ : 1.2–4.8 µM against MCF-7 and MDA-MB-231 breast cancer cells .

-

Selectivity: 3–4-fold lower toxicity to healthy lymphocytes compared to belinostat .

4.2. Antioxidant Activity

Hydroxyl-substituted derivatives exhibit radical scavenging:

属性

IUPAC Name |

3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c1-2-18-12(16)9-6-8-5-7(11(14)15)3-4-10(8)19-13(9)17/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXJOXZOUPRTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214973 | |

| Record name | 3-Carbethoxy-6-carboxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-72-0 | |

| Record name | 3-Carbethoxy-6-carboxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbethoxy-6-carboxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。